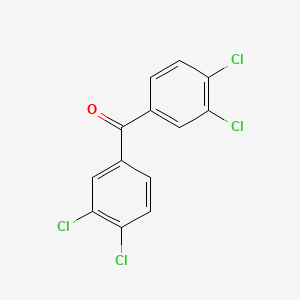

Bis(3,4-dichlorophenyl)methanone

Übersicht

Beschreibung

Bis(3,4-dichlorophenyl)methanone is an organic compound with the molecular formula C₁₃H₆Cl₄O and a molecular weight of 319.998 g/mol It is a derivative of benzophenone, where both phenyl rings are substituted with chlorine atoms at the 3 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(3,4-dichlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-dichlorobenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are typical reagents.

Major Products:

Oxidation: Formation of 3,4-dichlorobenzoic acid.

Reduction: Formation of bis(3,4-dichlorophenyl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of bis(3,4-dichlorophenyl)methanone exhibit notable antimicrobial properties. For instance, compounds synthesized from this structure have been tested against various pathogens, showing promising results in inhibiting bacterial growth. A study demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as new antimicrobial agents .

Antileishmanial Activity

Recent investigations have focused on the antileishmanial properties of this compound derivatives. Compounds similar to this structure were synthesized and tested against Leishmania donovani, the causative agent of leishmaniasis. The results indicated significant activity with IC50 values lower than those of existing treatments . This highlights the compound's potential for developing new antileishmanial drugs.

Insecticidal Applications

The compound has been explored for its insecticidal properties. A patent describes a derivative of this compound as an effective insecticide and chemosterilant. It was shown to sterilize insects effectively while maintaining low toxicity to mammals . This dual functionality makes it suitable for integrated pest management strategies.

Study on Antimicrobial Efficacy

A comprehensive study evaluated several this compound derivatives for their antimicrobial efficacy against a panel of bacteria and fungi. The results are summarized in the following table:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound derivative A | 32 | Staphylococcus aureus |

| This compound derivative B | 64 | Escherichia coli |

| This compound derivative C | 16 | Candida albicans |

This data indicates that modifications to the this compound structure can enhance its antimicrobial properties significantly.

Antileishmanial Activity Case Study

In another study focusing on antileishmanial activity, various derivatives were synthesized and tested against Leishmania donovani. The findings are presented in the following table:

| Compound | IC50 (µg/mL) | Comparison Standard |

|---|---|---|

| This compound derivative D | 50 | Sodium Stibogluconate (490) |

| This compound derivative E | 30 | Sodium Stibogluconate (490) |

These results demonstrate that certain derivatives exhibit significantly lower IC50 values than the standard treatment, indicating their potential as effective antileishmanial agents .

Wirkmechanismus

The mechanism of action of bis(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes by binding to active sites of enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Bis(4-chlorophenyl)methanone: Similar structure but with chlorine atoms at the 4 positions.

Bis(3,4-difluorophenyl)methanone: Fluorine atoms instead of chlorine at the 3 and 4 positions.

Bis(3,4-dimethylphenyl)methanone: Methyl groups instead of chlorine at the 3 and 4 positions.

Uniqueness: Bis(3,4-dichlorophenyl)methanone is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Biologische Aktivität

Bis(3,4-dichlorophenyl)methanone, with the chemical formula C₁₃H₆Cl₄O and a molecular weight of approximately 320 g/mol, is a synthetic organic compound known for its diverse biological activities. This compound features two 3,4-dichlorophenyl groups attached to a central carbonyl group, which enhances its reactivity and potential applications in various fields such as medicinal chemistry and environmental science.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound has been shown to exhibit:

- Antimicrobial Properties : Similar chlorinated compounds often demonstrate antibacterial activity. This compound has been investigated for its effectiveness against various bacterial strains, showing potential as an antibacterial agent.

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells and inhibit cell proliferation. Its mechanism involves the modulation of cellular signaling pathways and oxidative stress responses .

This compound interacts with enzymes and proteins involved in critical biochemical pathways:

- Enzyme Interactions : It has been noted to inhibit acetylcholinesterase (AchE), leading to increased levels of acetylcholine in the nervous system. This inhibition can result in various physiological effects, including alterations in neurotransmission.

- Oxidative Stress Modulation : The compound influences the production of reactive oxygen species (ROS), contributing to oxidative stress within cells. This effect is significant in both antimicrobial and anticancer contexts.

Antimicrobial Activity

A study exploring the antibacterial properties of this compound revealed its effectiveness against Gram-positive bacteria. The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic processes, making it a candidate for further development as an antibacterial agent.

Anticancer Research

In vitro studies have demonstrated that this compound can induce apoptosis in melanoma cells. An experimental model involved treating melanoma cultures with varying concentrations of the compound, resulting in decreased cell viability and increased markers of apoptosis. The findings suggest that this compound could serve as a lead structure for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar chlorinated compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Triclocarban | C₁₃H₉Cl₃N₂O | Antibacterial agent effective against Gram-positive bacteria. |

| Bis(2,5-dichlorophenyl)methanone | C₁₃H₈Cl₄O | Similar structure but different chlorine substitution pattern. |

| 3,4-Dichlorobenzophenone | C₁₃H₈Cl₂O | Exhibits similar photochemical properties but fewer chlorine atoms. |

This table illustrates how this compound stands out due to its specific arrangement of chlorine substituents and dual phenyl groups, contributing to its unique reactivity and biological activity profile.

Eigenschaften

IUPAC Name |

bis(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl4O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBPWLOFHJEKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375223 | |

| Record name | bis(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75795-07-2 | |

| Record name | bis(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.